molecular formula C18H14N2O2S2 B2808893 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide CAS No. 2097932-66-4

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2808893
CAS No.: 2097932-66-4
M. Wt: 354.44
InChI Key: JONQZBUPHNDDFA-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzothiazole core linked to a furan and thiophene moiety through an ethyl chain, ending with a carboxamide group. The presence of these heteroatoms and functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Attachment of the Ethyl Chain: The ethyl chain linking the furan and thiophene moieties is introduced through a Friedel-Crafts alkylation reaction.

    Incorporation of Furan and Thiophene: The furan and thiophene rings are introduced via a cross-coupling reaction, such as Suzuki or Stille coupling.

    Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents like thionyl chloride followed by ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), often in the presence of catalysts or under reflux conditions.

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene.

    Reduction: Reduced forms of the benzothiazole ring or the ethyl chain.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)-1,1-dimethyl-2-oxoethyl]-N-methyl-2-(1-piperidinyl)acetamide
  • 2,5-Difluorophenyl isocyanate

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide is unique due to its combination of furan, thiophene, and benzothiazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c21-18(12-5-6-14-17(9-12)24-11-20-14)19-10-13(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,11,13H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONQZBUPHNDDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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